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Compound of Interest

Compound Name:
8-methoxy-3,4-dihydro-2H-1-

benzopyran-3-amine

Cat. No.: B040512 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of key benzazepine

derivatives, focusing on the vasopressin receptor antagonists tolvaptan, lixivaptan, and

mozavaptan. Understanding the quantitative structure-pharmacokinetic relationships (QSPkR)

of these compounds is crucial for the rational design and development of new therapeutic

agents with optimized absorption, distribution, metabolism, and excretion (ADME) properties.

Comparative Pharmacokinetic and Physicochemical
Data
The following tables summarize the key pharmacokinetic parameters and physicochemical

properties of tolvaptan, lixivaptan, and mozavaptan. These values have been compiled from

various preclinical and clinical studies. It is important to note that direct comparisons should be

made with caution due to variations in experimental conditions, such as species, dose, and

route of administration.

Table 1: Physicochemical Properties of Selected
Benzazepine Derivatives
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Compound IUPAC Name
Molecular
Formula

Molecular
Weight ( g/mol
)

LogP

Tolvaptan

N-(4-{[(5R,S)-7-

chloro-5-

hydroxy-2,3,4,5-

tetrahydro-1H-1-

benzazepin-1-

yl]carbonyl}phen

yl)-2-

methylbenzamid

e

C₂₆H₂₅ClN₂O₃ 448.94 >3.7

Lixivaptan

N-[3-chloro-4-

(6,11-

dihydropyrrolo[2,

1-c][1]

[2]benzodiazepin

e-5-

carbonyl)phenyl]-

5-fluoro-2-

methylbenzamid

e

C₂₇H₂₁ClFN₃O₂ 473.93 4.8

Mozavaptan

N-[4-(5-

dimethylamino-

2,3,4,5-

tetrahydro-1-

benzazepine-1-

carbonyl)phenyl]-

2-

methylbenzamid

e

C₂₇H₂₉N₃O₂ 427.54 N/A

Table 2: Comparative Pharmacokinetic Parameters of
Benzazepine Derivatives (Human Data)
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Parameter Tolvaptan Lixivaptan Mozavaptan

Dose 15 - 60 mg (oral) 50 - 200 mg (oral) 30 mg (oral)

Tmax (hours) 2 - 4 1 - 2 ~2

Cmax (ng/mL) 225 - 417 N/A ~130

AUC (ng·h/mL) 2300 - 3530 N/A ~800

Half-life (t½, hours) ~12 ~11 ~10

Bioavailability (%) ~40 N/A N/A

Protein Binding (%) >99 N/A N/A

N/A: Data not readily available in the public domain.

Table 3: Comparative Pharmacokinetic Parameters of
Benzazepine Derivatives (Rat Data)

Parameter Tolvaptan Lixivaptan Mozavaptan

Dose 10 mg/kg (oral) 0.5% in diet 3 mg/kg (oral)

Tmax (hours) ~4 N/A ~1

Cmax (ng/mL) ~400 N/A ~230

AUC (ng·h/mL) ~3000 N/A ~1270

Half-life (t½, hours) ~6 N/A ~10.6

N/A: Data not readily available in the public domain.

Experimental Protocols
The determination of the pharmacokinetic parameters listed above involves a series of

standardized in vivo and in vitro experiments. Below are detailed methodologies for key

experiments.
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In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a

benzazepine derivative following oral administration in rats.

Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals are

acclimatized for at least one week prior to the experiment in a controlled environment with a

12-hour light/dark cycle and ad libitum access to food and water.

Dosing Formulation: The test compound is formulated in a suitable vehicle for oral

administration, such as a suspension in 0.5% methylcellulose or a solution in a co-solvent

system like polyethylene glycol 400 (PEG 400) and water.

Drug Administration: A single dose of the formulated compound is administered to fasted rats

via oral gavage.

Blood Sampling: Serial blood samples (approximately 0.2-0.3 mL) are collected from the tail

vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-

dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalysis: Plasma concentrations of the drug and its major metabolites are determined

using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method.

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-

compartmental or compartmental methods to determine key pharmacokinetic parameters

such as Cmax, Tmax, AUC, and elimination half-life.

In Vitro ADME Assays
In vitro assays are crucial for early assessment of a compound's ADME properties.

Metabolic Stability Assay (Liver Microsomes):

Objective: To determine the intrinsic clearance of a compound by liver enzymes.
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Method: The test compound is incubated with liver microsomes (human or rat) and

NADPH (a cofactor for metabolic reactions) at 37°C. Samples are taken at various time

points, and the disappearance of the parent compound is monitored by LC-MS/MS. The

rate of disappearance is used to calculate the intrinsic clearance.

Plasma Protein Binding Assay (Equilibrium Dialysis):

Objective: To determine the fraction of a drug that binds to plasma proteins.

Method: The test compound is added to plasma and placed in a dialysis chamber

separated by a semi-permeable membrane from a buffer solution. The system is allowed

to reach equilibrium, and the concentration of the compound in the plasma and buffer

compartments is measured. The percentage of protein binding is calculated from the

difference in concentrations.

Cell Permeability Assay (Caco-2):

Objective: To assess the potential for oral absorption of a compound.

Method: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a

monolayer with properties similar to the intestinal epithelium, are grown on a semi-

permeable membrane. The test compound is added to the apical (top) side, and its

appearance on the basolateral (bottom) side is measured over time. The rate of transport

is used to predict intestinal permeability.

Visualizations
QSPkR Study Workflow
The following diagram illustrates the general workflow for a quantitative structure-

pharmacokinetic relationship study, from compound selection to model development.
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Data Collection Model Development Application
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(Benzazepine Derivatives)

Physicochemical Properties
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(e.g., MLR, PLS)

Model Validation
(Internal & External)

Prediction of PK
for New Compounds Lead Optimization

Click to download full resolution via product page

A typical workflow for a QSPkR study.

Benzazepine Vaptan Mechanism of Action
This diagram illustrates the signaling pathway through which benzazepine "vaptan" drugs exert

their diuretic effect by antagonizing the vasopressin V2 receptor.
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Mechanism of action of benzazepine vaptans.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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